ETHYL 4-{[2-(4-PROPYLPIPERAZINO)ACETYL]AMINO}BENZOATE
Overview
Description
ETHYL 4-{[2-(4-PROPYLPIPERAZINO)ACETYL]AMINO}BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate group, an ethyl ester, and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(4-PROPYLPIPERAZINO)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The starting material, 4-propylpiperazine, is reacted with acetic anhydride to form 2-(4-propylpiperazino)acetyl chloride.
Coupling with Benzoic Acid Derivative: The resulting acyl chloride is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(4-PROPYLPIPERAZINO)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
ETHYL 4-{[2-(4-PROPYLPIPERAZINO)ACETYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use as an anesthetic or analgesic.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(4-PROPYLPIPERAZINO)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the benzoate ester can influence the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-{[(2-{[(4-METHYL-1-PIPERAZINYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL)CARBONYL]AMINO}BENZOATE
- ETHYL 4-{[(2-{[(4-ETHYLPIPERAZINYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL)CARBONYL]AMINO}BENZOATE
Uniqueness
ETHYL 4-{[2-(4-PROPYLPIPERAZINO)ACETYL]AMINO}BENZOATE is unique due to the presence of the propyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are advantageous for certain applications.
Properties
IUPAC Name |
ethyl 4-[[2-(4-propylpiperazin-1-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-9-20-10-12-21(13-11-20)14-17(22)19-16-7-5-15(6-8-16)18(23)24-4-2/h5-8H,3-4,9-14H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAFUSJNCGTHBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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